Benzene, 1-bromo-3-(1,2-propadienyl)-

Description

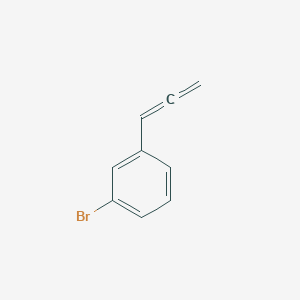

Benzene, 1-bromo-3-(1,2-propadienyl)- (C₉H₇Br; InChIKey: OVBTYZIPSQPDKT-UHFFFAOYSA-N) is a brominated aromatic compound featuring a 1,2-propadienyl (allene) substituent at the meta position relative to the bromine atom. Its SMILES notation (C=C=CC₁=CC(=CC=C₁)Br) highlights the conjugated allene group (C=C=C) directly attached to the benzene ring. The compound’s molecular weight is 193.97 g/mol, with a monoisotopic mass of 193.97311 Da . Predicted collision cross-section (CCS) values for its ionized forms (e.g., [M+H]⁺: 131.7 Ų, [M+Na]⁺: 136.6 Ų) suggest utility in mass spectrometry-based identification .

Properties

InChI |

InChI=1S/C9H7Br/c1-2-4-8-5-3-6-9(10)7-8/h3-7H,1H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBTYZIPSQPDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476028 | |

| Record name | Benzene, 1-bromo-3-(1,2-propadienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91028-08-9 | |

| Record name | Benzene, 1-bromo-3-(1,2-propadienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Benzene, 1-bromo-3-(1,2-propadienyl)- has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of novel polymers and materials with unique properties.

Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug development.

Catalysis: The compound is used in the study of catalytic processes and the development of new catalysts.

Mechanism of Action

The mechanism by which Benzene, 1-bromo-3-(1,2-propadienyl)- exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the 1,2-propadienyl group reacts with electrophiles to form addition products through electrophilic addition mechanisms.

Comparison with Similar Compounds

Key Observations :

- In contrast, phenylallene (C₉H₈) lacks this inductive effect, rendering its allene group more nucleophilic .

- Steric and Conformational Features : The linear geometry of the allene group (C=C=C) in the target compound creates distinct steric constraints compared to the ethynyl group (C≡C) in 1-(bromomethyl)-3-ethynylbenzene. This difference may influence intermolecular interactions or regioselectivity in reactions .

Allene Group Reactivity

The 1,2-propadienyl group’s highest occupied molecular orbital (HOMO) is localized at the C1-C2 π-system, enabling unique interactions. For example, allene-containing compounds like phenylallene undergo intramolecular oxa-Diels-Alder reactions due to favorable orbital overlap between the allene’s central carbon and carbonyl oxygen .

Bromine-Specific Reactivity

The bromine substituent offers sites for cross-coupling reactions (e.g., Suzuki-Miyaura), but the absence of reported applications for 1-bromo-3-(1,2-propadienyl)benzene contrasts with its ethynyl analog, 1-(bromomethyl)-3-ethynylbenzene, which has 13 patents (likely for pharmaceutical or materials synthesis) . The ethynyl group’s linearity and sp-hybridized carbons may offer superior regioselectivity in click chemistry or polymerization compared to the allene’s sp²/sp-hybridized system.

Physical Properties and Analytical Data

- Mass Spectrometry: Predicted CCS values for 1-bromo-3-(1,2-propadienyl)benzene align with trends for brominated aromatics but differ from non-brominated analogs like phenylallene due to mass and polarizability variations .

- Thermal Stability : The allene group’s strain may reduce thermal stability relative to ethynyl-containing compounds, though experimental data are lacking.

Biological Activity

Introduction

Benzene, 1-bromo-3-(1,2-propadienyl)-, also known as 1-bromo-3-(prop-1-en-2-yl)benzene, is an organic compound characterized by a bromine atom and a propadienyl group attached to a benzene ring. Its molecular formula is , and it has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula :

- Molecular Weight : 197.07 g/mol

- CAS Number : 25108-58-1

- SMILES Notation : C=C=CC1=CC(=CC=C1)Br

Synthesis Methods

The synthesis of Benzene, 1-bromo-3-(1,2-propadienyl)- can be achieved through several methods. A common synthetic route involves the bromination of 3-(1,2-propadienyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction typically occurs under mild conditions, allowing for efficient production of the compound.

Antimicrobial Properties

Research indicates that compounds similar to Benzene, 1-bromo-3-(1,2-propadienyl)- exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacteria (both Gram-positive and Gram-negative), fungi, and even parasites such as Leishmania .

A case study highlighted the potential of certain derivatives in combating resistant strains of pathogens like Mycobacterium tuberculosis, showcasing low micromolar activities against critical pathogens identified by the WHO .

The biological activity of Benzene, 1-bromo-3-(1,2-propadienyl)- is primarily attributed to its ability to interact with cellular macromolecules. The presence of the bromine atom enhances its reactivity in electrophilic aromatic substitution reactions. This reactivity can lead to the formation of reactive intermediates that may disrupt cellular processes in microbial organisms .

Research Findings

Recent studies have focused on the structural modifications of this compound to enhance its biological activity. The following table summarizes findings from various research efforts:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| [Study 1] | Benzene, 1-bromo-3-(1,2-propadienyl)- | Antimicrobial | Exhibited significant activity against E. coli and S. aureus |

| [Study 2] | Related quinolone derivatives | Antitubercular | Effective against resistant M. tuberculosis strains |

| [Study 3] | Analogous compounds | Antifungal | Demonstrated low micromolar activity against Candida albicans |

Applications in Organic Synthesis

Benzene, 1-bromo-3-(1,2-propadienyl)- serves as a valuable intermediate in organic synthesis. Its unique structure allows for participation in various chemical reactions such as:

- Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.

- Coupling Reactions : It can participate in Suzuki-Miyaura and Heck coupling reactions for carbon-carbon bond formation.

- Oxidation and Reduction : The propenyl group can undergo oxidation to yield epoxides or reduction to form alkanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.